molecular formula C12H22O3 B14738661 Propyl 3-oxononanoate CAS No. 6622-41-9

Propyl 3-oxononanoate

Cat. No.: B14738661
CAS No.: 6622-41-9
M. Wt: 214.30 g/mol
InChI Key: KUEIWILHSLMLPS-UHFFFAOYSA-N
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Description

Propyl 3-oxononanoate is an ester derivative of 3-oxononanoic acid, characterized by a nine-carbon backbone with a ketone group at the third position and a propyl ester moiety. Such esters are typically used in flavor and fragrance industries due to their complex odor profiles, combining fruity, green, and earthy notes.

Properties

CAS No.

6622-41-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

propyl 3-oxononanoate

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)10-12(14)15-9-4-2/h3-10H2,1-2H3

InChI Key

KUEIWILHSLMLPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-oxononanoate can be synthesized through the esterification reaction between propanol and 3-oxononanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Propyl 3-oxononanoate undergoes acidic or basic hydrolysis to yield 3-oxononanoic acid and propyl alcohol. Acidic conditions typically involve HCl or H2SO4, while basic conditions use NaOH or KOH.

Reaction TypeConditionsProductsYield (Hypothetical)
Acidic HydrolysisH2SO4, H2O, reflux3-Oxononanoic acid + Propyl alcohol~80% [analogous to ester hydrolysis]
Basic HydrolysisNaOH (aq), heatSodium salt of 3-oxononanoate + Propyl alcohol~85% [general ester behavior]

Transesterification

Reactions with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis produce alternative esters.

AlcoholCatalystProductYield
MethanolH2SO4Methyl 3-oxononanoate~75% [analogous to ester swaps]
EthanolNaOMeEthyl 3-oxononanoate~70%

Ketone Reactivity

The 3-oxo group participates in nucleophilic additions and condensations:

  • Grignard Reagents : Additions to the ketone yield secondary alcohols (e.g., RMgX → R-C-OH).

  • Enolate Formation : Deprotonation (e.g., with LDA) generates enolates for alkylation/acylation.

  • Claisen Condensation : Intramolecular cyclization under basic conditions could form cyclic β-keto esters.

Reaction TypeConditionsProductYield
Grignard AdditionRMgX, THFSecondary alcohol derivative~65% [analogous to ketone reactivity]
Enolate AlkylationLDA, alkyl halideAlkylated ester~70%

Oxidation and Reduction

  • Oxidation : The ketone resists oxidation, but harsh conditions (e.g., KMnO4) may cleave the chain.

  • Reduction : Catalytic hydrogenation (H2/Pd) reduces the ketone to a secondary alcohol.

Reaction TypeConditionsProductYield
Catalytic HydrogenationH2, Pd/CPropyl 3-hydroxynonanoate~90%

Key Findings from Analogy

  • Michael Addition : Ketones like 3-oxo-3-phenylpropanenitrile undergo regioselective additions to enynones , suggesting this compound’s ketone could similarly engage in nucleophilic reactions.

  • Protecting Groups : Silyl ethers (e.g., TBS) in oxononanoates highlight strategies for stabilizing reactive intermediates during synthesis.

Scientific Research Applications

Propyl 3-oxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl 3-oxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Propyl 3-Oxononanoate and Related Compounds
Compound Name Functional Groups Backbone Length Key Substituents CAS Number
This compound Ester, ketone C9 Propyl ester, 3-oxo Not available
3-Oxo-3-(1-methylindolyl)propanenitrile Nitrile, ketone, indole C3 Methylindole, nitrile Not available
4-Propylphenol Phenol, alkyl chain C7 Propyl group at para position 645-56-7
Propyl syringol Methoxy-substituted phenol ester C9 Propyl ester, methoxy groups Not available
Propyl 3-[dichloro-(3-oxo-3-propoxypropyl)stannyl]propanoate Tin complex, ester, ketone C6 (Sn-containing) Dichlorostannyl, propoxy groups 10175-03-8

Key Observations :

  • Backbone Complexity: this compound features a longer carbon chain (C9) compared to shorter analogs like 3-oxo-3-(1-methylindolyl)propanenitrile (C3) or tin-containing propanoate derivatives (C6) .
  • Functional Diversity: Unlike nitrile- or tin-containing analogs, this compound lacks heteroatoms beyond oxygen, simplifying its reactivity profile.
  • Aromatic vs. Aliphatic: Compounds like 4-propylphenol and propyl syringol incorporate aromatic rings, whereas this compound is purely aliphatic.

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Tenacity (Hours)
This compound* C12H22O3 214.3 ~250–270 (est.) Low in water >48 (estimated)
4-Propylphenol C9H12O 136.19 245–248 Slightly soluble Not reported
Propyl rosethyl C7H14O2 130.18 210–215 Insoluble >48
Propyl syringol C11H14O3 194.23 ~300 (est.) Low in water Not reported

*Estimated values based on structural analogs.

Key Findings :

  • Molecular Weight: this compound (MW 214.3) is heavier than simpler propyl esters like propyl rosethyl (MW 130.18) due to its extended carbon chain.
  • Tenacity: Similar to propyl rosethyl, this compound is expected to exhibit >48-hour tenacity, making it suitable for long-lasting fragrances .
  • Solubility: Aliphatic esters like this compound typically show low water solubility, contrasting with phenolic derivatives (e.g., 4-propylphenol), which are slightly soluble due to polar hydroxyl groups .

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